3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and an azaspiroheptanone group, which is a type of spiro compound where one of the rings contains a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one” would depend on its specific chemical structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide an analysis of its chemical reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on similar azaspiroheptane compounds, such as the novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, has demonstrated potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. These findings suggest potential applications in treating respiratory tract infections (Odagiri et al., 2013).
Lipophilicity Modification
In the context of medicinal chemistry, azaspiro[3.3]heptanes have been examined for their effect on the lipophilicity of molecules. Replacing more common heterocycles with azaspiroheptanes can significantly lower the lipophilicity (logD) of molecules, which is crucial for enhancing drug-like properties and optimizing pharmacokinetic profiles (Degorce et al., 2019).
Synthesis of Polysubstituted Pyrroles
Azaspiro[3.3]heptane derivatives have been utilized in the synthesis of penta-substituted pyrrole derivatives, showcasing the versatility of azaspiroheptane scaffolds in organic synthesis and the preparation of complex, functionalized molecules (Hou et al., 2012).
JAK1-selective Inhibition
Compounds incorporating the azaspiro[2.4]heptane scaffold have been identified as selective inhibitors of JAK1, a target of interest for anti-inflammatory and immunomodulatory therapies. This highlights the scaffold's potential in the development of targeted therapeutic agents (Chough et al., 2018).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, incorporating azaspiro[4.5]decan-3-one, have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties, demonstrating the therapeutic potential of spirocyclic compounds in treating various diseases (Flefel et al., 2019).
Eigenschaften
IUPAC Name |
1-pyridin-4-yl-2-azaspiro[3.3]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(4-1-5-11)9(13-10)8-2-6-12-7-3-8/h2-3,6-7,9H,1,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYYAXKZQCWDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | |
CAS RN |
1881158-29-7 |
Source
|
Record name | 3-(pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.